molecular formula C7H8BrFN2 B13451015 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine

Cat. No.: B13451015
M. Wt: 219.05 g/mol
InChI Key: SVJVGJNPKWZAMI-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H8BrFN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine typically involves the bromination of a pyrimidine derivative. One common method is the reaction of 2-(2-fluoropropan-2-yl)pyrimidine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
  • 2-Bromo-5-(2-fluoro-2-propyl)pyridine
  • 5-Bromo-2-fluoropyrimidine

Uniqueness

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .

Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

5-bromo-2-(2-fluoropropan-2-yl)pyrimidine

InChI

InChI=1S/C7H8BrFN2/c1-7(2,9)6-10-3-5(8)4-11-6/h3-4H,1-2H3

InChI Key

SVJVGJNPKWZAMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)F

Origin of Product

United States

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